molecular formula C6H8ClNO3S B2906434 4-Cyanooxane-3-sulfonyl chloride CAS No. 2091940-31-5

4-Cyanooxane-3-sulfonyl chloride

Cat. No.: B2906434
CAS No.: 2091940-31-5
M. Wt: 209.64
InChI Key: HGKBFBNOTVJVPE-UHFFFAOYSA-N
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Description

4-Cyanooxane-3-sulfonyl chloride is a chemical compound with the molecular formula C₆H₈ClNO₃S. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a cyano group (-CN) and a sulfonyl chloride group (-SO₂Cl) attached to an oxane ring, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanooxane-3-sulfonyl chloride typically involves the reaction of oxane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the chlorination of 4-cyanooxane-3-sulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanooxane-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation

    Solvents: Dichloromethane, tetrahydrofuran (THF), ethanol

Major Products Formed:

Scientific Research Applications

4-Cyanooxane-3-sulfonyl chloride is utilized in various scientific research fields due to its reactivity and functional groups:

Mechanism of Action

The mechanism of action of 4-Cyanooxane-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The cyano group can undergo reduction to form amine derivatives, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (cyano and sulfonyl chloride), which provide a wide range of reactivity and applications in synthetic chemistry. Its ability to undergo various chemical transformations makes it a valuable reagent in both research and industrial settings .

Properties

IUPAC Name

4-cyanooxane-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO3S/c7-12(9,10)6-4-11-2-1-5(6)3-8/h5-6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKBFBNOTVJVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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